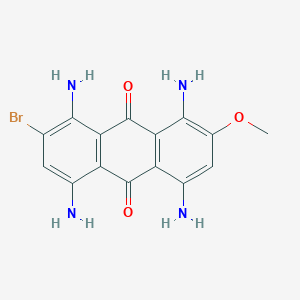
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C15H13BrN4O3 and a molecular weight of 377.193 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves multiple steps, typically starting with the bromination of anthraquinone derivatives followed by amination and methoxylation reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance polymers and materials.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .
類似化合物との比較
1,4,5,8-Tetraamino-2-bromo-7-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,4,5,8-Tetraamino-2,7-dibromo-9,10-anthracenedione: Similar in structure but with an additional bromine atom, affecting its reactivity and applications.
1,4,5,8-Tetraamino-9,10-anthracenedione: Lacks the bromine and methoxy groups, leading to different chemical properties and uses.
特性
CAS番号 |
88603-38-7 |
|---|---|
分子式 |
C15H13BrN4O3 |
分子量 |
377.19 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-7-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-23-7-3-6(18)9-11(13(7)20)15(22)10-8(14(9)21)5(17)2-4(16)12(10)19/h2-3H,17-20H2,1H3 |
InChIキー |
LGXJLCVTXAEALZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)



![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)



